![molecular formula C19H18ClN3O5S2 B2713543 N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922075-05-6](/img/structure/B2713543.png)
N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O5S2 and its molecular weight is 467.94. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Drug Development
Research has shown the importance of structural modifications in enhancing the metabolic stability and efficacy of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors revealed that modifications in the 6,5-heterocycles could mitigate metabolic deacetylation, improving in vivo efficacy without compromising potency (Stec et al., 2011).
Synthesis of Anticonvulsant Agents
The synthesis of azoles incorporating a sulfonamide moiety has demonstrated potential anticonvulsant properties. Specifically, a series of derivatives was synthesized, with some compounds showing significant protection against picrotoxin-induced convulsions (Farag et al., 2012).
Cytotoxic Activity Against Cancer Cells
Certain sulfonamide derivatives have been identified with potent cytotoxic activities against cancer cell lines. These studies highlight the potential therapeutic applications of such compounds in targeting specific cancer types (Ghorab et al., 2015).
Antimicrobial Activity
The synthesis of sulfide and sulfone derivatives has shown antimicrobial activity against various bacterial and fungal strains, underscoring the utility of these compounds in developing new antimicrobial agents (Badiger et al., 2013).
Environmental and Metabolic Studies
Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insight into the metabolic pathways and potential environmental impact of related compounds (Coleman et al., 2000).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c1-27-14-4-6-15(7-5-14)30(25,26)23-19-21-13(11-29-19)10-18(24)22-16-9-12(20)3-8-17(16)28-2/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMUIRJAKCTJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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